2-{[3-(2-Methoxyethoxy)anilino]-carbonyl}cyclohexanecarboxylic acid
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Overview
Description
2-{[3-(2-Methoxyethoxy)anilino]-carbonyl}cyclohexanecarboxylic acid is a complex organic compound with the molecular formula C17H23NO5. This compound is known for its unique structure, which includes a cyclohexane ring, a carboxylic acid group, and an anilino group substituted with a 2-methoxyethoxy moiety. It is primarily used in proteomics research and has various applications in chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(2-Methoxyethoxy)anilino]-carbonyl}cyclohexanecarboxylic acid typically involves multiple steps. One common method starts with the preparation of the anilino intermediate, which is then reacted with cyclohexanecarboxylic acid under specific conditions to form the final product. The reaction conditions often include the use of solvents like toluene and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is also common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
2-{[3-(2-Methoxyethoxy)anilino]-carbonyl}cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the anilino group or the carboxylic acid group, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-{[3-(2-Methoxyethoxy)anilino]-carbonyl}cyclohexanecarboxylic acid is widely used in scientific research, particularly in the following areas:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[3-(2-Methoxyethoxy)anilino]-carbonyl}cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The anilino group can form hydrogen bonds with proteins, affecting their structure and function. The carboxylic acid group can participate in ionic interactions, further influencing biological pathways. These interactions make the compound valuable for studying protein-ligand interactions and enzyme mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 2-{[3-(2-Methoxyethoxy)anilino]-carbonyl}benzoic acid
- 2-{[3-(2-Methoxyethoxy)anilino]-carbonyl}cyclopentanecarboxylic acid
Uniqueness
Compared to similar compounds, 2-{[3-(2-Methoxyethoxy)anilino]-carbonyl}cyclohexanecarboxylic acid has a unique cyclohexane ring structure, which provides distinct steric and electronic properties. This uniqueness makes it particularly useful in studying specific biological interactions and developing novel chemical entities .
Properties
IUPAC Name |
2-[[3-(2-methoxyethoxy)phenyl]carbamoyl]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-22-9-10-23-13-6-4-5-12(11-13)18-16(19)14-7-2-3-8-15(14)17(20)21/h4-6,11,14-15H,2-3,7-10H2,1H3,(H,18,19)(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOMPZGUGHVKHGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=CC(=C1)NC(=O)C2CCCCC2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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